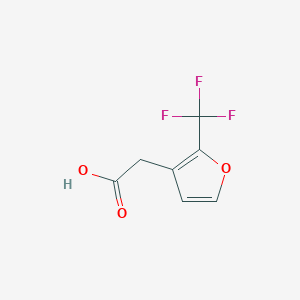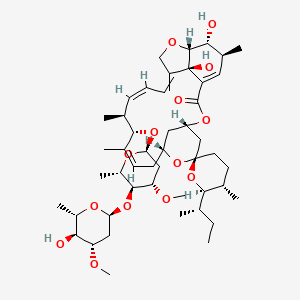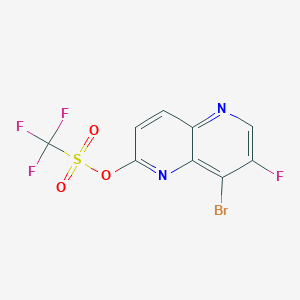
2-Fluoro-1,1,1-trimethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1,1,1-trimethoxyethane is an organic compound with the molecular formula C5H11FO3 It is a derivative of ethane, where one hydrogen atom is replaced by a fluorine atom and three hydrogen atoms are replaced by methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,1,1-trimethoxyethane can be achieved through several methods. One common approach involves the reaction of 2-fluoroethanol with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-Fluoroethanol} + \text{Trimethyl orthoformate} \rightarrow \text{this compound} + \text{Methanol} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yield and purity, often involving temperatures around 50-70°C and the use of a strong acid catalyst such as sulfuric acid.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-1,1,1-trimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-1,1,1-trimethoxyethane.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under the influence of strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of this compound can yield 2-fluoroethanol and methanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 2-Hydroxy-1,1,1-trimethoxyethane.
Oxidation: Corresponding carbonyl compounds.
Reduction: 2-Fluoroethanol and methanol.
Applications De Recherche Scientifique
2-Fluoro-1,1,1-trimethoxyethane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Fluoro-1,1,1-trimethoxyethane exerts its effects involves the interaction of its fluorine and methoxy groups with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
2-Chloro-1,1,1-trimethoxyethane: Similar structure but with a chlorine atom instead of fluorine.
1,1,1-Trimethoxyethane: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Fluoro-1,1,1-trimethoxyethane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C5H11FO3 |
|---|---|
Poids moléculaire |
138.14 g/mol |
Nom IUPAC |
2-fluoro-1,1,1-trimethoxyethane |
InChI |
InChI=1S/C5H11FO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 |
Clé InChI |
JZYKUOAGKNCVFV-UHFFFAOYSA-N |
SMILES canonique |
COC(CF)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



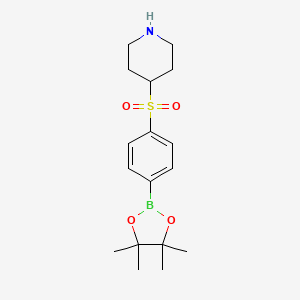

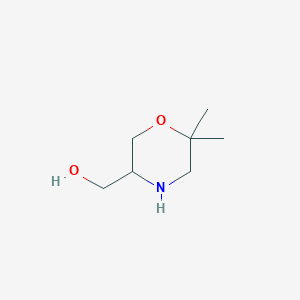
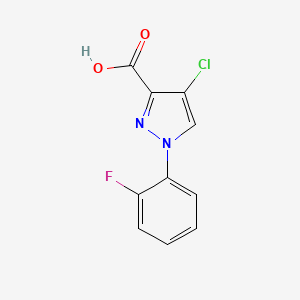
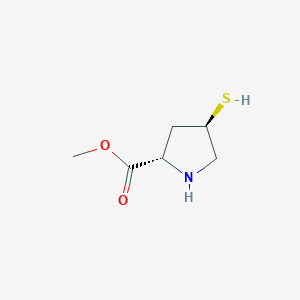
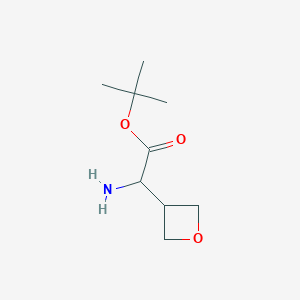
![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)
